4-(Benzylthio)-3-fluoropyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-3-fluoropyridine typically involves the nucleophilic substitution reaction of 3-fluoropyridine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated products or modified benzylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylthio)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-3-fluoropyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzylthio group may facilitate binding to certain enzymes or receptors, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-3-fluoropyridine: Similar structure but with a methylthio group instead of a benzylthio group.
4-(Benzylthio)-2-fluoropyridine: Fluorine atom at the second position instead of the third.
4-(Benzylthio)-3-chloropyridine: Chlorine atom instead of fluorine.
Uniqueness
4-(Benzylthio)-3-fluoropyridine is unique due to the specific positioning of the benzylthio and fluorine groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10FNS |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-benzylsulfanyl-3-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
DCFDBFVVRVMKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)F |
Origin of Product |
United States |
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